(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16771710
InChI: InChI=1S/C8H7BO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,11-12H,4H2
SMILES:
Molecular Formula: C8H7BO4
Molecular Weight: 177.95 g/mol

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid

CAS No.:

Cat. No.: VC16771710

Molecular Formula: C8H7BO4

Molecular Weight: 177.95 g/mol

* For research use only. Not for human or veterinary use.

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid -

Specification

Molecular Formula C8H7BO4
Molecular Weight 177.95 g/mol
IUPAC Name (1-oxo-3H-2-benzofuran-5-yl)boronic acid
Standard InChI InChI=1S/C8H7BO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,11-12H,4H2
Standard InChI Key WSBVMXFIZMNBML-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=C1)C(=O)OC2)(O)O

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a 1,3-dihydroisobenzofuran core substituted with a boronic acid group at the 5-position and a ketone at the 1-position. The planar aromatic system and electron-deficient boronic acid moiety facilitate covalent interactions with diols and nucleophiles. X-ray crystallography and computational modeling confirm its rigid bicyclic structure, which stabilizes transition states in Suzuki-Miyaura couplings .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight177.95 g/mol
Density1.43 ± 0.1 g/cm³ (Predicted)
Boiling Point503.0 ± 60.0 °C (Predicted)
Melting PointNot Available
SolubilityModerate in polar aprotic solvents

The boronic acid group (B(OH)2\text{B(OH)}_2) contributes to its hygroscopic nature and pH-dependent solubility .

Synthesis and Derivatization

Preparation Methods

A common route involves palladium-catalyzed borylation of 5-bromo-1,3-dihydroisobenzofuran-1-one. Alternatively, Mycophenolic acid derivatives can serve as precursors via bromination and subsequent Miyaura borylation . For example, bromination of 5,7-dimethoxyisobenzofuran-1(3H)-one with bromine in acetic acid yields 6-bromo-5,7-dimethoxyisobenzofuran-1(3H)-one, which undergoes Suzuki coupling with bis(pinacolato)diboron to introduce the boronic acid group .

Enantioselective Modifications

Organocatalytic strategies enable asymmetric synthesis. Using cinchona alkaloid-derived catalysts, researchers achieved enantioselective oxa-Michael reactions of alkoxyboronates to produce chiral 1-substituted 1,3-dihydroisobenzofurans . This method avoids transition metals and leverages hydrogen-bonding interactions to control stereochemistry .

Applications in Organic Synthesis

Cross-Coupling Reactions

The boronic acid moiety participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For instance, it reacts with 2-bromo-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile to generate biaryl structures . These products serve as intermediates for fluorescent dyes and pharmaceutical agents .

Complexation with Diols

The compound forms stable cyclic esters with vicinal diols, a property exploited in sensor development. This interaction underpins its use in glucose detection systems and boronate-affinity chromatography .

Biomedical Relevance

Enzyme Inhibition

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid inhibits proteases and glycosidases by mimicking tetrahedral transition states. Its boronic acid group covalently binds catalytic serine residues, as seen in β-lactamase and proteasome inhibitors .

Antiviral Activity

Derivatives exhibit activity against Chikungunya virus (CHIKV). Modifications to the isobenzofuranone core improve metabolic stability and bioavailability, addressing limitations of mycophenolic acid analogs . Hybrid molecules combining this boronic acid with nucleoside analogs are under investigation for broad-spectrum antiviral effects .

Recent Research Advancements

Material Science Applications

The compound’s rigid structure makes it a precursor for organic semiconductors. Incorporating it into π-conjugated polymers enhances electron mobility in thin-film transistors .

Radiolabeling Studies

In collaboration with the Eberhard Karls University, researchers developed 18F^{18}\text{F}-labeled analogs for positron emission tomography (PET) imaging. The boronic acid group facilitates chelation of radiometals, enabling tumor targeting .

Challenges and Future Directions

Stability Optimization

The boronic acid’s susceptibility to hydrolysis limits its use in aqueous environments. Strategies like prodrug formulation or steric shielding with bulky substituents are being explored .

Expanding Therapeutic Targets

Ongoing studies focus on repurposing the compound for neurodegenerative diseases. Its ability to cross the blood-brain barrier and inhibit amyloid-β aggregation is under preclinical evaluation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator